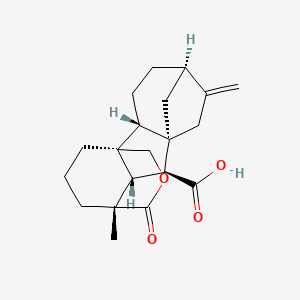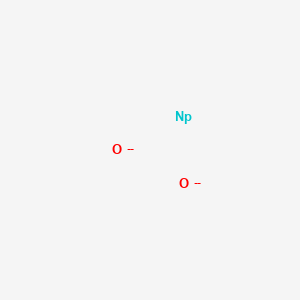
Neodymium, isotope of mass 148
Vue d'ensemble
Description
Neodymium, isotope of mass 148, is a stable isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. Neodymium has the atomic number 60 and is known for its magnetic properties. The isotope of mass 148 has 88 neutrons and 60 protons, giving it a mass number of 148. This isotope is naturally occurring and has a relative abundance of approximately 5.76% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodymium, isotope of mass 148, typically involves the separation of neodymium isotopes from naturally occurring neodymium sources. This can be achieved through various methods such as:
Centrifugation: Utilizing the slight differences in mass between isotopes to separate them.
Electromagnetic Separation: Using magnetic fields to separate isotopes based on their mass-to-charge ratio.
Chemical Exchange: Employing chemical reactions that preferentially react with specific isotopes.
Industrial Production Methods: In industrial settings, the production of neodymium isotopes, including the isotope of mass 148, often involves the use of large-scale separation facilities. These facilities employ techniques such as:
Gas Diffusion: A process where gaseous compounds of neodymium are passed through membranes to separate isotopes.
Laser Isotope Separation: Using lasers to selectively ionize and separate specific isotopes based on their unique absorption spectra.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium, isotope of mass 148, can undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form neodymium oxide.
Reduction: Reducing neodymium compounds to elemental neodymium.
Substitution: Participating in reactions where neodymium replaces another element in a compound.
Common Reagents and Conditions:
Oxidation: Typically involves heating neodymium in the presence of oxygen or air.
Reduction: Often requires the use of reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Can occur in aqueous solutions with appropriate ligands and catalysts.
Major Products:
Neodymium Oxide (Nd2O3): Formed during oxidation reactions.
Elemental Neodymium: Produced through reduction processes.
Neodymium Compounds: Various neodymium salts and complexes formed through substitution reactions.
Applications De Recherche Scientifique
Neodymium, isotope of mass 148, has several scientific research applications, including:
Geological Studies: Used to study the isotopic composition of rocks and minerals, providing insights into geological processes and the history of the Earth’s crust.
Nuclear Physics: Employed in experiments to understand nuclear reactions and decay processes.
Medical Research: Utilized in the production of radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Material Science: Investigated for its magnetic properties and potential use in advanced materials and technologies.
Mécanisme D'action
The mechanism by which neodymium, isotope of mass 148, exerts its effects depends on the specific application. In nuclear physics, its interactions with other particles and nuclei are governed by nuclear forces and quantum mechanics. In geological studies, its isotopic ratios provide information about the age and formation processes of rocks. In medical research, its radioactive decay properties are harnessed for imaging and treatment .
Comparaison Avec Des Composés Similaires
Neodymium, isotope of mass 148, can be compared with other neodymium isotopes and similar lanthanide elements:
Neodymium Isotopes: Other stable isotopes of neodymium include those with mass numbers 142, 143, 144, 145, and 146. Each isotope has unique nuclear properties and applications.
Similar Lanthanides: Elements such as praseodymium, samarium, and europium share similar chemical properties with neodymium.
Propriétés
IUPAC Name |
neodymium-148 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-RNFDNDRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[148Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931644 | |
| Record name | (~148~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91690 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-26-3 | |
| Record name | Neodymium, isotope of mass 148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~148~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)





![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)




![1H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro- (9CI)](/img/new.no-structure.jpg)
